3-Bromo-5-chlorothieno[2,3-c]pyridine
Overview
Description
3-Bromo-5-chlorothieno[2,3-c]pyridine is a heterocyclic compound with the molecular formula C₇H₃BrClNS. It is a derivative of thienopyridine, characterized by the presence of bromine and chlorine atoms at the 3 and 5 positions, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-chlorothieno[2,3-c]pyridine typically involves the bromination and chlorination of thienopyridine derivatives. One common method includes the use of n-butyllithium and diisopropylamine in tetrahydrofuran at low temperatures, followed by the addition of bromine and chlorine sources .
Industrial Production Methods
Industrial production of this compound often employs scalable and efficient synthetic routes. These methods focus on optimizing reaction conditions to achieve high yields and purity. The use of continuous flow reactors and automated synthesis platforms are common in industrial settings to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-chlorothieno[2,3-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products Formed
Substituted Thienopyridines: Formed through nucleophilic substitution.
Oxidized or Reduced Derivatives: Formed through oxidation or reduction reactions.
Biaryl Compounds: Formed through coupling reactions.
Scientific Research Applications
3-Bromo-5-chlorothieno[2,3-c]pyridine has diverse applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and anti-inflammatory properties.
Material Science: It is utilized in the development of organic semiconductors and conductive polymers.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 3-Bromo-5-chlorothieno[2,3-c]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine and chlorine atoms play a crucial role in binding to these targets, influencing their activity and function. The compound can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-chloropyridine
- 3-Bromo-5-chlorothiophene
- 3-Bromo-5-chloropyrimidine
Uniqueness
3-Bromo-5-chlorothieno[2,3-c]pyridine is unique due to its thienopyridine core structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold in the design of novel compounds with specific biological activities .
Properties
IUPAC Name |
3-bromo-5-chlorothieno[2,3-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClNS/c8-5-3-11-6-2-10-7(9)1-4(5)6/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVERNCDUQSJREG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CN=C1Cl)SC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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